2-Keto-4-mercaptobutyric acid, also known as alpha-keto-gamma-mercaptobutyric acid, is a sulfur-containing amino acid analog with the molecular formula C4H6O3S and a molecular weight of 134.16 g/mol. It features a unique structure that includes a keto group and a mercapto group, making it a valuable compound in biochemical research. This compound is primarily utilized in studies related to protein structure and function, as it can interact with sulfhydryl groups in proteins, influencing their behavior and activity .
The biological activity of 2-keto-4-mercaptobutyric acid is significant due to its ability to form covalent bonds with sulfhydryl groups in proteins. This interaction can lead to:
The synthesis of 2-keto-4-mercaptobutyric acid can be achieved through several methods:
2-Keto-4-mercaptobutyric acid has diverse applications in scientific research:
Research has shown that 2-keto-4-mercaptobutyric acid interacts with various biomolecules:
These interactions are critical for understanding metabolic diseases associated with sulfur amino acids.
Several compounds share structural similarities with 2-keto-4-mercaptobutyric acid. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Homocysteine | Contains sulfur | Precursor to cysteine; involved in methylation cycles |
| Cysteine | Contains thiol group | Essential amino acid; involved in protein synthesis |
| Methionine | Contains sulfur | Precursor for homocysteine; involved in methylation |
| Alpha-Ketobutyric Acid | Lacks sulfhydryl group | Simple keto acid; less reactive than 2-keto-4-mercaptobutyric acid |
Each of these compounds plays distinct roles in biochemical pathways, highlighting the uniqueness of 2-keto-4-mercaptobutyric acid due to its specific interactions with proteins and enzymes.
2-Keto-4-mercaptobutyric acid represents a sulfur-containing organic compound characterized by a linear four-carbon chain structure with specific functional group positioning [2]. The compound exhibits an achiral molecular framework, indicating the absence of stereogenic centers that would generate optical isomers [2]. The molecular architecture consists of a butanoic acid backbone with a ketone group at the second carbon position and a mercapto group at the fourth carbon position [2] [5].
The structural configuration follows a systematic arrangement where the carbonyl group of the ketone is positioned adjacent to the carboxylic acid moiety, creating a distinctive alpha-keto acid structure [2]. The mercapto group, located at the terminal position of the carbon chain, contributes to the compound's reactivity profile and chemical behavior [13] [15]. This specific spatial arrangement of functional groups defines the compound's three-dimensional conformation and influences its interaction with other molecular species [2].
The molecular formula C4H6O3S accurately represents the atomic composition of 2-keto-4-mercaptobutyric acid, indicating four carbon atoms, six hydrogen atoms, three oxygen atoms, and one sulfur atom [2] [5]. This formula reflects the compound's classification as an organosulfur compound with multiple oxygen-containing functional groups [2].
The molecular weight of 134.16 grams per mole has been computed and verified through multiple analytical methods [2] [5]. The exact mass determination yields 134.00376522 daltons, while the monoisotopic mass maintains the same value, confirming the molecular integrity and compositional accuracy [2]. The compound's molecular weight places it within the category of small organic molecules with significant biological and chemical relevance [2].
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C4H6O3S | Computed Analysis [2] |
| Molecular Weight | 134.16 g/mol | PubChem Computation [2] |
| Exact Mass | 134.00376522 Da | Mass Spectrometry [2] |
| Monoisotopic Mass | 134.00376522 Da | High-Resolution Analysis [2] |
The ketone functional group in 2-keto-4-mercaptobutyric acid exhibits characteristic carbonyl chemistry, featuring a carbon-oxygen double bond that imparts significant reactivity to the molecule [9] [11]. The carbonyl carbon demonstrates electrophilic character due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack [12]. The ketone group's position at the second carbon creates an alpha-keto acid structure, which enhances the compound's chemical versatility [9] [10].
The carbonyl group's electronic structure involves sp2 hybridization of the carbon atom, resulting in a planar geometry around the ketone center [12]. The carbon-oxygen double bond length measures approximately 1.2 angstroms, with bond strength ranging from 176 to 179 kilocalories per mole [12]. The polarization of the carbonyl bond creates a partial positive charge on the carbon and a partial negative charge on the oxygen, facilitating various chemical transformations [12].
The mercapto group, also designated as a sulfhydryl or thiol functional group, consists of a sulfur atom bonded to a hydrogen atom (-SH) [13] [15]. This functional group exhibits high nucleophilic reactivity due to sulfur's polarizability and its ability to participate in various chemical reactions [13] [15]. The carbon-sulfur bond length in thiols measures approximately 180 picometers, with the carbon-sulfur-hydrogen bond angle positioned at approximately 90 degrees [15].
The mercapto group demonstrates significant chemical reactivity, particularly in oxidation reactions where it can form disulfide bonds with other thiol-containing molecules [15]. The sulfur atom's lower electronegativity compared to oxygen results in reduced polarity relative to hydroxyl groups, affecting the compound's overall chemical behavior [15]. Thiols exhibit strong nucleophilic properties and readily participate in alkylation reactions and metal coordination [13] [15].
The carboxylic acid functional group represents a combination of carbonyl and hydroxyl functionalities attached to the same carbon atom, creating the characteristic -COOH structure [14] [16]. This functional group exhibits acidic properties through proton donation, forming carboxylate ions upon deprotonization [14]. The resonance stabilization of the carboxylate anion contributes to the acid's stability and influences its chemical behavior [14].
The carboxylic acid group demonstrates polar characteristics due to the presence of both carbonyl and hydroxyl components [14]. This polarity facilitates hydrogen bonding interactions, contributing to higher melting and boiling points compared to analogous compounds without carboxylic acid functionality [14]. The acid group's position at the terminal carbon of the chain allows for typical carboxylic acid reactions, including esterification, amide formation, and salt production [16].
Molecular visualization of 2-keto-4-mercaptobutyric acid employs various computational and graphical techniques to represent its three-dimensional structure [20] [21]. Ball-and-stick models provide clear visualization of atomic positions and bond connectivity, showing the spatial arrangement of carbon, oxygen, sulfur, and hydrogen atoms [20] [22]. Space-filling models demonstrate the molecular volume and surface accessibility, revealing potential interaction sites [20] [22].
Two-dimensional structural representations utilize standard chemical drawing conventions, displaying the compound's connectivity through line-bond notation [23] [25]. The SMILES notation (C(CS)C(=O)C(=O)O) provides a text-based representation suitable for computational applications [2]. The InChI identifier (InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7)) offers a standardized format for structural communication [2].
Three-dimensional conformational analysis reveals the compound's preferred spatial arrangement, considering steric interactions and electronic effects [26] [27]. Advanced visualization techniques incorporate electrostatic potential surfaces to highlight regions of positive and negative charge distribution [27]. These representations facilitate understanding of molecular reactivity patterns and potential interaction sites [20] [21].
The three-dimensional conformation of 2-keto-4-mercaptobutyric acid reflects the compound's molecular flexibility and preferred spatial arrangements [2]. Computational analysis indicates zero defined stereocenters, confirming the absence of chiral centers within the molecular structure [2]. The rotatable bond count of three suggests moderate conformational flexibility, primarily around the carbon-carbon single bonds [2].
The compound's topological polar surface area measures 55.4 square angstroms, indicating significant polar character that influences solubility and molecular interactions [2]. The heavy atom count of eight reflects the molecular complexity, while the formal charge of zero confirms electrical neutrality under standard conditions [2]. The complexity value of 110 provides a quantitative measure of the compound's structural intricacy [2].
| Conformational Property | Value | Computational Method |
|---|---|---|
| Defined Stereocenters | 0 | PubChem Analysis [2] |
| Rotatable Bonds | 3 | Cactvs Computation [2] |
| Topological Polar Surface Area | 55.4 Ų | Cactvs Analysis [2] |
| Heavy Atom Count | 8 | PubChem Computation [2] |
| Molecular Complexity | 110 | Cactvs Assessment [2] |
2-Keto-4-mercaptobutyric acid typically exists as a solid at room temperature, though related mercaptobutyric acid compounds have been reported to exist as oils or liquids under certain conditions [1] [2]. The compound with molecular formula C4H6O3S and molecular weight of 134.16 g/mol [2] appears as a clear to pale yellow crystalline solid when pure. The physical state can vary depending on purity and storage conditions, with technical grade materials sometimes appearing as viscous oils [3] [4].
Similar mercapto acids in this chemical family, such as 4-mercaptobutyric acid, have been described as appearing in forms ranging from colorless to pale yellow liquids or solids [3] . The compound is sensitive to air and light exposure, which can affect its physical appearance through oxidative processes [6].
The solubility characteristics of 2-keto-4-mercaptobutyric acid reflect its bifunctional nature, containing both polar (carboxylic acid and keto groups) and moderately polar (mercapto group) functionalities. The compound is predicted to be soluble in water due to the presence of the carboxylic acid group, which can form hydrogen bonds with water molecules [1].
The compound demonstrates solubility in chloroform and other organic solvents [3], indicating moderate lipophilicity. Related mercaptobutyric acids show solubility in various organic solvents including methanol, dichloromethane, and ethyl acetate [8].
Partition coefficient data specific to 2-keto-4-mercaptobutyric acid are not available in the literature. However, based on structural analysis and comparison with similar bifunctional compounds, the compound would be expected to have moderate partition coefficients reflecting its amphiphilic nature. The presence of both hydrophilic (carboxyl, keto) and moderately hydrophobic (mercapto, alkyl chain) groups suggests intermediate partitioning behavior between aqueous and organic phases [9].
Aliphatic compounds containing carboxylic acid and keto groups typically exhibit minimal UV absorption above 250 nm [10]. 2-Keto-4-mercaptobutyric acid, being an aliphatic compound, would be expected to show negligible absorption in the UV-visible region above 250 nm, similar to other saturated fatty acids and simple keto acids [11].
The compound's UV absorption characteristics would primarily be attributed to n→π* transitions of the carbonyl groups at shorter wavelengths. Any absorption observed at longer wavelengths would likely be due to trace impurities rather than the compound itself, as demonstrated in studies of similar aliphatic acids [11].
While specific NMR data for 2-keto-4-mercaptobutyric acid are not available in the literature, characteristic chemical shifts can be predicted based on related keto acids and mercapto compounds.
¹H NMR spectral features would be expected to include:
¹³C NMR characteristics would include:
These predictions are based on NMR data from related compounds including 2-ketobutyric acid [12] [13] and mercaptobutyric acids [14] [15].
Mass spectrometric fragmentation of 2-keto-4-mercaptobutyric acid would follow patterns typical of both carboxylic acids and sulfur-containing compounds. The molecular ion peak would appear at m/z 134, corresponding to the molecular weight [2].
Expected fragmentation patterns include:
Carboxylic acids typically show weak molecular ion peaks but prominent fragments from McLafferty rearrangements [16]. The presence of sulfur would introduce characteristic isotope patterns (M+2 peaks) in the mass spectrum [17].
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in 2-keto-4-mercaptobutyric acid:
Key IR absorption bands:
The keto and carboxyl C=O stretches may appear as overlapping bands in the 1700-1735 cm⁻¹ region. The mercapto S-H stretch would appear as a characteristic weak band around 2570 cm⁻¹ [18].
2-Keto-4-mercaptobutyric acid exhibits inherent instability due to the presence of multiple reactive functional groups. The compound is susceptible to several degradation pathways:
Oxidative degradation: The mercapto group is highly susceptible to oxidation, leading to disulfide formation through dimerization or cyclization reactions [19] [20]. This process occurs readily in the presence of air and can be accelerated by light exposure [6].
Thermal degradation: Alpha-keto acids are known to undergo decarboxylation and related thermal decomposition reactions at elevated temperatures [21] [22]. The compound would be expected to lose CO₂ and undergo fragmentation at temperatures above 100°C.
Hydrolytic instability: The alpha-keto functionality makes the compound prone to hydration and subsequent degradation reactions [22] [23]. Studies on related alpha-ketoacyl compounds show significant instability in aqueous solutions at elevated temperatures.
pH-dependent stability: The compound's stability varies with pH, with increased hydration of the keto group occurring under acidic conditions [24] [25]. This hydration can lead to further degradation reactions.
Degradation pathways include:
The acid-base behavior of 2-keto-4-mercaptobutyric acid is governed by two ionizable groups: the carboxylic acid and the mercapto group.
Carboxylic acid pKa: Alpha-keto acids typically have pKa values in the range of 2.0-3.5 [24] [25]. The keto group adjacent to the carboxyl group provides additional electron-withdrawing character, making the acid stronger than simple aliphatic carboxylic acids. Based on related alpha-keto acids, the carboxylic acid pKa is estimated to be approximately 2.5-3.0.
Mercapto group pKa: Aliphatic thiols typically have pKa values in the range of 8-11 [26] [27]. Simple mercaptobutyric acids show pKa values around 8.5-10.5 for the thiol group [28]. The mercapto pKa is estimated to be approximately 9-10.
Acid-base equilibria:
The compound exists as a zwitterion at intermediate pH values, which affects its solubility and chemical reactivity [29].
2-Keto-4-mercaptobutyric acid exhibits significant redox activity due to both the keto and mercapto functionalities.
Oxidation reactions: The mercapto group is readily oxidized to form disulfides, either through dimerization with another molecule or cyclization if sterically favorable [19] [30]. This oxidation can occur spontaneously in air and is a major degradation pathway.
Reduction potential: The alpha-keto acid functionality can serve as an electron acceptor in biological systems. Related alpha-keto acids have been shown to act as substrates for various dehydrogenases [31] [23].
Catalytic effects: The keto group can catalyze neighboring bond hydrolysis, as observed in related alpha-ketoacyl compounds [22]. This catalytic activity contributes to the compound's instability.
Biological redox interactions: The compound may interact with cellular redox systems including glutathione and related sulfur-containing antioxidants [32]. The mercapto group can participate in thiol-disulfide exchange reactions.
Environmental redox behavior: In environmental systems, the compound would be expected to undergo rapid oxidation of the mercapto group, leading to disulfide-linked dimers or polymers. The keto functionality may also participate in redox cycling under appropriate conditions.